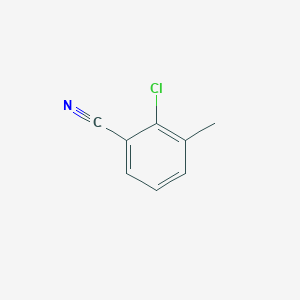

2-Chloro-3-methylbenzonitrile

概要

説明

2-Chloro-3-methylbenzonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzonitrile, where a chlorine atom and a methyl group are substituted at the 2nd and 3rd positions of the benzene ring, respectively. This compound is widely used in scientific research and the pharmaceutical industry due to its versatile properties.

準備方法

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylbenzonitrile can be synthesized through various methods. One common method involves the Sandmeyer reaction, where chlorobenzene is converted to other aryl halides. This reaction involves the replacement of the chlorine atom with other halogens using diazonium salts and other reagents . Another method includes the halogenation of toluene, where the hydrogen atoms on the benzene ring are replaced by halogen atoms in the presence of a catalyst or under UV light .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

化学反応の分析

Types of Reactions

2-Chloro-3-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium or potassium cyanide in ethanol, where the halogen is replaced by a -CN group.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with cyanide results in the formation of benzonitrile derivatives.

科学的研究の応用

Pharmaceutical Applications

2-Chloro-3-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable building block in drug development.

Synthesis of Selective Androgen Receptor Modulators (SARMs)

One notable application of this compound is in the synthesis of selective androgen receptor modulators. These compounds are designed to selectively stimulate androgen receptors in muscle and bone while minimizing stimulation in other tissues such as the prostate. The compound has been referenced in studies involving SARMs, where it serves as a precursor for creating more complex molecules that exhibit desired pharmacological properties .

Metabolite Profiling in Drug Development

Research has shown that this compound can be involved in the metabolic pathways of various drugs. For instance, studies on the metabolites of SARMs have identified several metabolites derived from this compound, demonstrating its role in drug metabolism and pharmacokinetics . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of new pharmaceutical agents.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in agrochemicals, particularly as an intermediate for herbicides and pesticides.

Herbicide Development

The compound's chlorinated structure enhances its reactivity, allowing it to be incorporated into herbicide formulations. Research indicates that derivatives of this compound can exhibit herbicidal activity, making them suitable candidates for developing new agricultural chemicals aimed at controlling unwanted plant growth .

Data Summary Table

Case Study 1: Synthesis of SARMs

A study focused on the synthesis of a novel SARM using this compound demonstrated its effectiveness as a precursor. The resultant compound exhibited significant anabolic activity while minimizing prostate stimulation in animal models. This research underscores the importance of this compound in developing targeted therapies for muscle wasting diseases .

Case Study 2: Metabolic Pathway Analysis

In another investigation, researchers analyzed the metabolic pathways involving this compound during the biotransformation of SARMs. The study utilized advanced mass spectrometry techniques to identify various metabolites, providing insights into how this compound influences drug metabolism and potential side effects .

作用機序

The mechanism by which 2-Chloro-3-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

- 2,3-Difluorobenzonitrile

- 3-Chloro-2-fluorobenzonitrile

- 2-Chloro-6-fluorobenzonitrile

- 2,6-Dichlorobenzonitrile

- 1-Bromo-2-chloro-3-methylbenzene

- 1,2-Dichloro-3-methylbenzene

Uniqueness

2-Chloro-3-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

2-Chloro-3-methylbenzonitrile (CAS Number: 15013-71-5) is an organic compound characterized by a chloro group and a nitrile functional group attached to a methyl-substituted benzene ring. Its molecular formula is C₈H₆ClN, with a molecular weight of approximately 166.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

This compound can be synthesized through various methods, including:

- Sandmeyer Reaction : This method involves the diazotization of an aromatic amine followed by reaction with copper(I) chloride.

- Rosenmund-von Braun Reaction : This process involves the conversion of an aryl halide to a nitrile.

- Halogenation of o-Toluonitrile : Chlorination of o-toluonitrile yields the desired product.

Characterization techniques such as NMR, IR, and mass spectrometry are essential for confirming the identity and purity of the compound, which is critical for its application in research and industry.

1. Antimicrobial Properties

Research indicates that chlorinated benzonitriles, including this compound, exhibit antimicrobial activity against various bacteria and fungi. The specific mechanisms through which these compounds exert their antimicrobial effects remain to be fully elucidated, but they may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Selective Androgen Receptor Modulation

This compound has been explored as a component in selective androgen receptor modulators (SARMs). These compounds are designed to selectively stimulate anabolic activity in muscle and bone tissue while minimizing androgenic effects on other tissues such as the prostate. In particular, derivatives like ACP-105 contain this compound and have demonstrated efficacy in promoting muscle growth with limited side effects .

Metabolism and Pharmacokinetics

A study involving the metabolism of ACP-105 (which includes this compound) in equines revealed the formation of various metabolites through phase I metabolic transformations, including mono- and dihydroxylated forms. These transformations suggest that this compound undergoes significant biotransformation in biological systems, which could influence its pharmacological profile .

Case Studies and Research Findings

A review of literature reveals several important findings related to the biological activity of compounds similar to this compound:

These studies collectively underscore the need for further investigation into the mechanisms of action, efficacy, and safety profiles associated with this compound.

特性

IUPAC Name |

2-chloro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHUDDGPJRWBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561303 | |

| Record name | 2-Chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15013-71-5 | |

| Record name | 2-Chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。